molecular formula C23H23N3O3 B11483961 benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate

benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate

Cat. No.: B11483961
M. Wt: 389.4 g/mol
InChI Key: HSWNEUOZGGQBPB-UHFFFAOYSA-N
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Description

Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate is a complex organic compound that features a benzyl group, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of benzyl chloroformate with N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-phenyl-1-{[(pyridin-2-yl)methyl]carbamoyl}ethyl)carbamate
  • Benzyl N-(2-phenyl-1-{[(pyridin-4-yl)methyl]carbamoyl}ethyl)carbamate

Uniqueness

Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional variation can lead to differences in biological activity and therapeutic potential .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

benzyl N-[1-oxo-3-phenyl-1-(pyridin-3-ylmethylamino)propan-2-yl]carbamate

InChI

InChI=1S/C23H23N3O3/c27-22(25-16-20-12-7-13-24-15-20)21(14-18-8-3-1-4-9-18)26-23(28)29-17-19-10-5-2-6-11-19/h1-13,15,21H,14,16-17H2,(H,25,27)(H,26,28)

InChI Key

HSWNEUOZGGQBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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